molecular formula C18H19NO3S B5669098 4-[({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid

4-[({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid

Cat. No. B5669098
M. Wt: 329.4 g/mol
InChI Key: QFBRKYVORNMEDM-UHFFFAOYSA-N
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Description

The compound belongs to a class of benzoic acid derivatives known for their diverse chemical reactivity and potential applications in materials science, pharmaceuticals, and organic synthesis. The specific chemical structure suggests interactions such as acid-base dissociation and tautomerism, which could be influential in its reactivity and applications.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical reactions, starting from basic aromatic compounds or acids, through processes such as methylation, thiocyanation, hydrolysis, and ethylation. For example, derivatives of benzoic acid have been synthesized through reactions involving azo coupling and characterization through spectroscopic techniques like NMR, UV-VIS, and IR, highlighting the complexity and specificity of synthetic routes (T. Baul et al., 2009; Yang Guo-jun, 2010).

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives reveals interesting features such as planarity, intramolecular interactions, and specific bond angles, which are crucial for understanding their chemical behavior. Techniques like X-ray diffraction and spectroscopic methods are commonly employed to elucidate these structures, demonstrating the importance of precise structural characterization in the development and application of these compounds (L. Jie, 2013).

Chemical Reactions and Properties

Benzoic acid derivatives undergo various chemical reactions, including acid-base dissociation and tautomerism, influenced by solvent composition and pH. These reactions are significant for the functionalization and further derivatization of the compound, affecting its physical and chemical properties (T. Baul et al., 2009).

properties

IUPAC Name

4-[[2-(4-ethylanilino)-2-oxoethyl]sulfanylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-2-13-5-9-16(10-6-13)19-17(20)12-23-11-14-3-7-15(8-4-14)18(21)22/h3-10H,2,11-12H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBRKYVORNMEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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